molecular formula C16H17N5O5 B1194546 TLR7 agonist T7

TLR7 agonist T7

Cat. No.: B1194546
M. Wt: 359.34 g/mol
InChI Key: ATISKRYGYNSRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TLR7 agonist T7 is a small molecule that activates Toll-like receptor 7, a pattern recognition receptor involved in the innate immune response. These receptors are primarily expressed on antigen-presenting cells such as dendritic cells and macrophages. Activation of Toll-like receptor 7 leads to the production of pro-inflammatory cytokines and type I interferons, which play a crucial role in antiviral and antitumor immunity .

Scientific Research Applications

TLR7 agonist T7 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of TLR7 agonist T7 is Toll-like receptor 7 (TLR7) . TLR7 is a member of the TLR family and is an intracellular receptor expressed on the membrane of endosomes .

Mode of Action

This compound interacts with its target, TLR7, and activates it . The activation of TLR7 induces inflammatory responses and elicits the development of antigen-specific immunity . The mechanism of action of TLR7 agonists is associated with the MYD88-dependent pathway and caspase-dependent mitochondrial pathway .

Biochemical Pathways

The activation of TLR7 triggers a series of biochemical pathways. TLR7/8 transmit signals through a myeloid differentiation primary response 88 (MyD88)-dependent pathway . This leads to the modulation of humoral and T-cell mediated immunity . The activation of these pathways results in the production of cytokines and chemokines, which play a crucial role in immune responses .

Pharmacokinetics

It is known that the pharmacokinetics (pk) of tlr7 agonists are linear and dose-proportional . The dose-dependent increases in IP-10 and IFNg are consistent with the TLR7/8 mechanism of action, over a dose range where clinical response was observed .

Result of Action

The activation of TLR7 by this compound results in molecular and cellular effects. It enhances DC activation as well as cellular immunity . This leads to improved humoral and T-cell mediated immunity . The activation of specific innate immune cells results in the modulation of humoral and T-cell mediated immunity .

Action Environment

The action of this compound can be influenced by various environmental factors.

Safety and Hazards

TLR7 agonist T7 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The development of TLR7 agonist T7 delivery systems and co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, can yield impressive anti-cancer effects . These advances provide promising future directions for the use of this compound in cancer immunotherapy .

Biochemical Analysis

Biochemical Properties

TLR7 agonist T7 interacts with various biomolecules to exert its effects. It binds to TLR7, which is located in the endosomal compartments of immune cells. This binding triggers a cascade of biochemical reactions, leading to the activation of downstream signaling pathways. This compound has been shown to interact with proteins such as MyD88, IRAK4, and TRAF6, which are involved in the TLR7 signaling pathway. These interactions result in the activation of transcription factors like NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In plasmacytoid dendritic cells, it induces the production of type I interferons and pro-inflammatory cytokines, enhancing the immune response. In macrophages, this compound promotes the production of cytokines such as TNF-α and IL-6. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by activating transcription factors like NF-κB and IRF7. These effects contribute to the activation of both innate and adaptive immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TLR7 in the endosomal compartments of immune cells. This binding induces conformational changes in TLR7, leading to the recruitment of adaptor proteins such as MyD88. The MyD88 complex then activates IRAK4 and TRAF6, which in turn activate downstream signaling pathways involving NF-κB and IRF7. These transcription factors translocate to the nucleus, where they promote the expression of genes encoding pro-inflammatory cytokines and type I interferons. This cascade of events results in the activation of immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce a sustained immune response, with cytokine production and immune cell activation persisting for several days. The stability and degradation of this compound have also been investigated, revealing that the compound remains stable under physiological conditions for extended periods. Long-term effects on cellular function have been observed, including prolonged activation of immune cells and sustained cytokine production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stimulate immune responses without causing significant adverse effects. At high doses, the compound may induce excessive inflammation and immune activation, leading to potential toxic effects. Studies have identified threshold doses that balance efficacy and safety, ensuring optimal immune stimulation while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within immune cells. Upon binding to TLR7, it activates signaling pathways that lead to the production of cytokines and type I interferons. These signaling pathways involve the activation of transcription factors such as NF-κB and IRF7, which regulate the expression of genes involved in immune responses. Additionally, this compound influences metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound is transported to the endosomal compartments of immune cells, where it binds to TLR7. This transport is mediated by adaptor proteins such as UNC93B1, which facilitate the trafficking of TLR7 to endosomes. Once in the endosomes, this compound accumulates and exerts its effects by activating TLR7 and downstream signaling pathways .

Subcellular Localization

This compound localizes to specific subcellular compartments to exert its activity. It primarily resides in the endosomal compartments of immune cells, where it interacts with TLR7. The localization of this compound to endosomes is essential for its function, as it allows the compound to bind to TLR7 and initiate signaling pathways. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

For example, the compound 7 (1 g, 2.5 mmol) is dissolved in anhydrous methanol, followed by the addition of excess sodium methoxide. The reaction mixture is then heated at 65°C for 1 hour .

Industrial Production Methods

Industrial production of TLR7 agonist T7 would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

TLR7 agonist T7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are typically modified versions of the original this compound molecule, with different substituents or functional groups introduced to enhance or modify its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TLR7 agonist T7 is unique in its specific structural modifications, which enhance its agonistic activity and selectivity for Toll-like receptor 7.

Properties

IUPAC Name

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATISKRYGYNSRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does T7-EA exert its anti-cancer effects?

A: T7-EA, as a Toll-like receptor 7 (TLR7) agonist, functions by activating immune cells. [] When combined with a receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) based vaccine, T7-EA stimulates the production of cytokines like interferon-γ (IFN-γ), interleukin 12 (IL-12) by lymphocytes and tumor necrosis factor-α (TNF-α) by bone marrow dendritic cells. [] This cytokine milieu enhances the cytotoxic activity of cytotoxic T lymphocytes (CTLs), leading to a stronger immune response against breast cancer cells. []

Q2: Are there any in vivo studies demonstrating the efficacy of T7-EA in cancer treatment?

A: Yes, a study utilizing a mouse model of breast cancer (4T1 cells) demonstrated the anti-tumor potential of T7-EA. [] Mice treated with a combination of T7-EA and a ROR1-based vaccine showed significant tumor growth inhibition compared to those receiving either treatment alone. [] This enhanced efficacy was linked to increased CTL activity and higher titers of anti-tumor antibodies in the combination treatment group. []

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